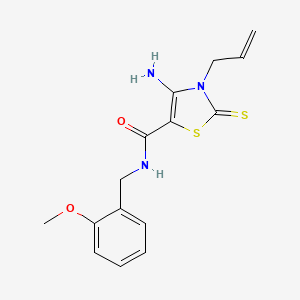

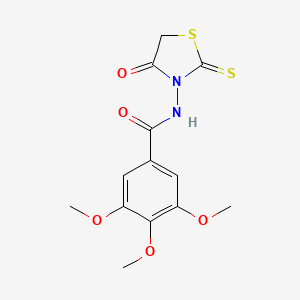

![molecular formula C20H22N2O4S B2546135 N-(2-ethoxyphenyl)-3-oxo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide CAS No. 896358-65-9](/img/structure/B2546135.png)

N-(2-ethoxyphenyl)-3-oxo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

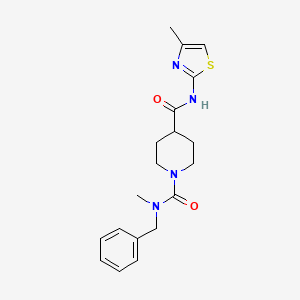

The compound N-(2-ethoxyphenyl)-3-oxo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide is a novel chemical entity that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities, including anticancer properties. The sulfonamide moiety present in these compounds is particularly significant as it has been associated with the inhibition of carbonic anhydrase (CA) isozymes, which is a prominent mechanism in their anticancer activity .

Synthesis Analysis

The synthesis of quinoline derivatives, such as the one , typically involves the modification of established synthetic pathways. For instance, the Camps'es quinoline synthesis method has been adapted to create sulfonamide or phosphonic acid analogs of known compounds . Although the specific synthesis details for this compound are not provided, it is likely that a similar approach was taken to incorporate the sulfonamide group into the quinoline core.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of a quinoline or pyrimido[4,5-b]quinoline core, which is essential for their biological activity. The addition of a sulfonamide group to this core is designed to meet the pharmacophoric requirements for CA inhibiting anticancer drugs . This structural feature is crucial for the interaction with the target enzymes and is likely to contribute to the compound's anticancer efficacy.

Chemical Reactions Analysis

Quinoline derivatives bearing a sulfonamide moiety can participate in various chemical reactions, particularly those that are relevant to their mechanism of action as anticancer agents. The sulfonamide group can interact with the active site of carbonic anhydrase isozymes, leading to their inhibition. This interaction is a key factor in the compound's potential anticancer effects . However, the specific chemical reactions and interactions of this compound have not been detailed in the provided papers.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The presence of the sulfonamide group can affect properties such as solubility, stability, and reactivity. These properties are important for the pharmacokinetics and pharmacodynamics of the compound. While the specific properties of this compound are not described in the provided papers, they would be expected to be consistent with those of similar sulfonamide-bearing quinoline derivatives .

Applications De Recherche Scientifique

Therapeutic Potential and Biomedical Applications

Quinoxaline derivatives, characterized by their broad spectrum of biomedical activities, are of significant interest in medicinal chemistry. The combination of quinoxaline and sulfonamide groups enhances the therapeutic potential of these compounds. The literature review by Irfan et al. (2021) highlights the wide range of biomedical activities associated with quinoxaline-linked sulfonamide hybrids, including antibacterial, antifungal, neuropharmacological, anti-inflammatory, anti-tumor, and anticancer actions. These compounds are considered promising lead compounds for developing advanced therapeutic agents against various diseases, suggesting potential applications for N-(2-ethoxyphenyl)-3-oxo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide in similar contexts (Irfan et al., 2021).

Role in Antimalarial Pharmacology

The pharmacological review by Hunsicker (1969) on antimalarial agents identifies quinoline derivatives as key players in interfering with nucleic acid replication and glucose metabolism, essential mechanisms in combating malaria. This review supports the relevance of quinoline-based compounds in antimalarial strategies, potentially extending to this compound, given its structural classification within this group (Hunsicker, 1969).

Anticorrosive Applications

The study by Verma et al. (2020) explores the use of quinoline derivatives as anticorrosive materials, demonstrating their effectiveness against metallic corrosion. This suggests potential industrial applications of this compound in protecting metals from corrosion, particularly in environments where their high electron density and ability to form stable chelating complexes are beneficial (Verma et al., 2020).

Mécanisme D'action

Target of Action

The primary target of N-(2-ethoxyphenyl)-3-oxo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide is the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and replication .

Mode of Action

This compound acts as a competitive inhibitor of dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid. The compound’s structural similarity to PABA allows it to bind to the enzyme’s active site, thereby inhibiting the enzyme and preventing the synthesis of folic acid .

Biochemical Pathways

By inhibiting dihydropteroate synthetase, this compound disrupts the folic acid metabolism cycle . This leads to a deficiency of folic acid, which is necessary for the synthesis of nucleic acids and proteins. As a result, the affected bacteria are unable to replicate and grow .

Pharmacokinetics

Sulfonamides, in general, are readily absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids . These properties likely contribute to the bioavailability of this compound.

Result of Action

The molecular and cellular effects of this compound’s action result in the inhibition of bacterial growth and replication . By disrupting the synthesis of folic acid, the compound prevents the production of essential nucleic acids and proteins, thereby inhibiting bacterial replication .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of pus can inhibit the antibacterial action of sulfonamides . Additionally, the pH of the environment can affect the ionization state of the compound, potentially influencing its absorption and distribution .

Safety and Hazards

Propriétés

IUPAC Name |

N-(2-ethoxyphenyl)-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4S/c1-2-26-18-8-4-3-7-17(18)21-27(24,25)16-12-14-6-5-11-22-19(23)10-9-15(13-16)20(14)22/h3-4,7-8,12-13,21H,2,5-6,9-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUCZSIMAEZFWBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NS(=O)(=O)C2=CC3=C4C(=C2)CCC(=O)N4CCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

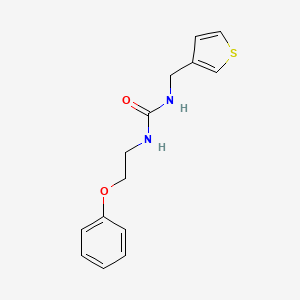

![5-Cyclopropylsulfonyl-2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2546053.png)

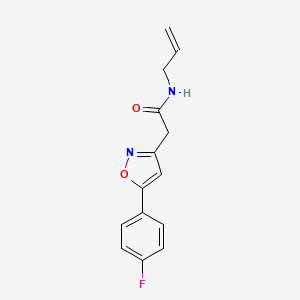

![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(propan-2-yl)acetamide](/img/structure/B2546062.png)

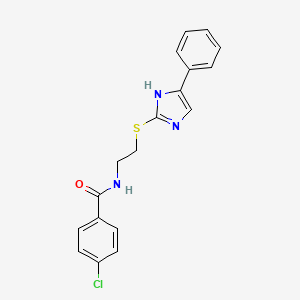

![Ethyl 2-[(2-fluorobenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2546067.png)

![N-(3-(dimethylamino)propyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2546071.png)

![2-((2-chlorobenzyl)thio)-5-(4-isopropylphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/no-structure.png)